Pentaerythritol tetramethacrylate

Description

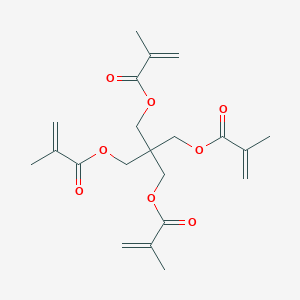

Structure

2D Structure

Properties

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBDBRJXGILTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69453-22-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69453-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9062936 | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-41-6 | |

| Record name | Tetramethylolmethane tetramethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetramethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRAMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Pentaerythritol Tetramethacrylate Containing Systems

Chemical Routes for the Preparation of Pentaerythritol (B129877) Tetramethacrylate-Based Materials

The primary methods for synthesizing pentaerythritol tetramethacrylate and its derivatives are direct esterification and transesterification. nih.gov These conventional chemical routes are foundational to the production of PETMA-based materials.

Direct esterification involves the reaction of pentaerythritol with an excess of methacrylic acid in the presence of an acid catalyst. ajgreenchem.com To drive the reaction toward the formation of the tetra-ester, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation with a solvent like toluene. ajgreenchem.comfinechem-mirea.ru The reaction is typically carried out at elevated temperatures. ajgreenchem.com Variations of this method may involve a two-step process where the reaction temperature is initially kept high to facilitate the reaction and then lowered during the removal of water to complete the process. google.com

Transesterification offers an alternative route, often employed in the synthesis of polyol esters. semanticscholar.org This method involves the reaction of pentaerythritol with a methacrylate (B99206) ester, such as methyl methacrylate, in the presence of a catalyst. semanticscholar.orgugm.ac.id The reaction mechanism proceeds through a stepwise series of reactions, forming mono-, di-, and tri-ester intermediates before the final tetraester product is achieved. semanticscholar.org Vacuum is often applied to remove the alcohol byproduct (methanol in the case of methyl methacrylate), shifting the equilibrium towards the desired product. semanticscholar.orgugm.ac.id

A general preparation method involves reacting pentaerythritol with acrylic acid in the presence of a catalyst, a polymerization inhibitor, and a solvent. google.com The mixture is heated to reflux, and after the reaction, the product is purified through washing and distillation steps. google.comprepchem.com Polymerization inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), are almost always added to prevent the premature polymerization of the highly reactive acrylate (B77674) monomer. wikipedia.orgsigmaaldrich.com

Table 1: Conventional Synthetic Routes for this compound

| Synthetic Route | Reactants | Catalyst | Key Conditions | Primary Byproduct |

| Direct Esterification | Pentaerythritol, Methacrylic Acid | Acid Catalyst (e.g., p-toluenesulfonic acid) | Elevated temperature, Continuous removal of water | Water |

| Transesterification | Pentaerythritol, Methyl Methacrylate | Base Catalyst (e.g., sodium methoxide) | Elevated temperature, Vacuum | Methanol |

Advanced Synthetic Strategies for Tailored this compound Architectures

Modern synthetic strategies have enabled the creation of PETMA-based materials with highly controlled and tailored architectures. nih.gov These advanced methods, such as controlled radical polymerization techniques, allow for the precise design of polymer chains, leading to materials with specific properties and functionalities. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a prominent example of a controlled/"living" radical polymerization technique used for (meth)acrylates. researchgate.netwikipedia.org ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgmcmaster.ca This method involves the reversible deactivation of growing polymer chains by a transition metal catalyst, typically a copper complex. wikipedia.orgcmu.edu The "living" nature of ATRP enables the synthesis of complex architectures like block copolymers. mcmaster.ca A metal-free version of ATRP, known as photoinduced electron transfer–atom transfer radical polymerization (PET-ATRP), has also been developed, utilizing an organic photocatalyst and visible light. rsc.orgresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful technique for controlling polymer architecture. While the direct application of RAFT to PETMA is less commonly detailed in the provided search results, it is a versatile method for a wide range of monomers, including methacrylates.

Table 2: Advanced Synthetic Strategies for PETMA Architectures

| Strategy | Description | Key Features | Resulting Architectures |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" radical polymerization technique mediated by a transition metal catalyst. wikipedia.org | Predetermined molecular weights, Low polydispersity, Chain-end functionality. wikipedia.orgmcmaster.ca | Well-defined homopolymers, Block copolymers. mcmaster.ca |

| Photoinduced Electron Transfer-ATRP (PET-ATRP) | A metal-free version of ATRP using an organic photocatalyst and visible light. rsc.orgresearchgate.net | Avoids transition metal contamination. researchgate.net | Elegant macromolecular structures. rsc.orgresearchgate.net |

Integration of Green Chemistry Principles in Polymer Synthesis Involving this compound

The principles of green chemistry are increasingly being integrated into the synthesis of polymers, including those involving this compound, to reduce environmental impact. chalmers.se Key areas of focus include the use of enzymatic catalysts and the development of solvent-free reaction conditions.

Enzymatic synthesis presents a biodegradable and environmentally friendly alternative to traditional chemical catalysis. frontiersin.orgnih.gov Lipases, for example, can be used to catalyze esterification and transesterification reactions under milder conditions. nih.govresearchgate.net This approach can reduce the use of harsh chemicals and minimize the formation of byproducts. frontiersin.orgnih.gov Enzymatic hydrolysis is also being explored for the recycling of PET-based polymers, breaking them down into their constituent monomers which can then be reused. frontiersin.orgnih.govresearchgate.net

Solvent-free synthesis is another important green chemistry approach. chalmers.se By eliminating the need for organic solvents, which are often volatile and can be hazardous, the environmental footprint of the synthesis process is significantly reduced. google.com Research has explored conducting the esterification of pentaerythritol in a "self-catalysis" mode with an excess of the carboxylic acid, thereby avoiding the need for an additional solvent. finechem-mirea.rufinechem-mirea.ru Additionally, methods are being developed to synthesize esters in the absence of a solvent, which simplifies the production process and reduces waste. google.com

The use of solid, heterogeneous catalysts is also a key aspect of green chemistry in this context. chalmers.se These catalysts can be easily separated from the reaction mixture and potentially reused, which is more efficient and environmentally friendly than using homogeneous catalysts that require complex separation processes. ajgreenchem.comchalmers.se

Table 3: Green Chemistry Approaches in PETMA Synthesis

| Green Chemistry Principle | Method | Advantages |

| Use of Renewable Resources/Biocatalysis | Enzymatic Catalysis (e.g., using lipases) | Milder reaction conditions, Reduced byproducts, Biodegradable. frontiersin.orgnih.gov |

| Safer Solvents and Auxiliaries | Solvent-Free Synthesis | Reduced use of volatile organic compounds, Simplified purification. finechem-mirea.rugoogle.com |

| Catalysis | Use of Solid, Heterogeneous Catalysts | Easy separation and potential for reuse, Reduced waste. chalmers.se |

Polymerization Kinetics and Mechanisms of Pentaerythritol Tetramethacrylate

Photopolymerization of Pentaerythritol (B129877) Tetramethacrylate Systems

Photopolymerization is a key method for curing PETMA-based systems, offering precise spatial and temporal control over the formation of the polymer network. This process is integral to a variety of applications, including 3D printing, dental fillings, and the fabrication of photoresists. A thorough understanding of the polymerization kinetics is essential for controlling the final material properties. nih.gov

Photoinitiation Mechanisms and Efficiency in Pentaerythritol Tetramethacrylate Curing

The photopolymerization of PETMA is initiated by photoinitiators, which are compounds that generate reactive species (free radicals or cations) upon exposure to light. These species then initiate the polymerization of the methacrylate (B99206) groups. The efficiency of the curing process is highly dependent on the type and concentration of the photoinitiator used.

Photoinitiators are broadly classified into two types:

Norrish Type I photoinitiators undergo cleavage upon irradiation to form radical species that can initiate polymerization. epo.org

Norrish Type II photoinitiators require a co-initiator to generate radicals. Upon light absorption, the Type II photoinitiator abstracts a hydrogen atom from the co-initiator, leading to the formation of initiating radicals. epo.org

The choice of photoinitiator is critical and often tailored to the specific application and light source. For instance, in the context of 3D printing, photoinitiators that are activated by visible light sources are of particular interest. tcichemicals.com One such example is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBP), which can be activated by both UV and visible light up to 420 nm. tcichemicals.com

The market for UV curable inks and coatings has seen a shift from traditional mercury lamps to light-emitting diode (LED) sources. epo.org This has driven the development of photoinitiators that are efficient at the longer wavelengths associated with LEDs. epo.org Some photoinitiators, like isopropylthioxanthone (B1242530) (ITX) and Michler's ketone, are effective at these longer wavelengths. epo.org

Influence of Light Source Wavelength and Intensity on Polymerization Rate

The rate of photopolymerization is significantly influenced by the wavelength and intensity of the light source. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient radical generation. wordpress.com

Wavelength: Traditional UV curing often utilizes mercury vapor lamps, which have strong emissions at shorter wavelengths. epo.org However, the advent of LED curing has necessitated the use of photoinitiators that absorb at longer wavelengths (e.g., 365 nm, 405 nm). epo.orgmdpi.com For example, phosphine (B1218219) oxide-containing photoinitiators exhibit a shift in their absorption peak towards higher wavelengths, making them suitable for DLP-based 3D printing systems. wordpress.com

Intensity: The rate of polymerization and the final degree of conversion are generally enhanced with an increase in light intensity. nih.govnih.gov This is because higher light intensity leads to a greater rate of radical generation. nih.gov However, the relationship is not always linear. Studies on dimethacrylate systems have shown that the polymerization rate is proportional to the light intensity raised to a power, often between 0.5 and 1.0. nih.govnih.gov At very high light intensities, the rate of polymerization may plateau or even decrease due to factors like oxygen inhibition or the depletion of initiator molecules. nih.gov

| Parameter | Influence on Polymerization | Supporting Evidence |

| Light Wavelength | The wavelength of the light source must match the absorption spectrum of the photoinitiator for efficient initiation. The shift towards LED curing has driven the development of photoinitiators active at longer wavelengths. epo.org | Phosphine oxide photoinitiators are preferred for DLP systems due to their absorption at higher wavelengths. wordpress.com |

| Light Intensity | Increasing light intensity generally increases the rate of polymerization and the final degree of conversion by enhancing radical generation. nih.govnih.gov | The rate of polymerization in BisGMA/TEGDMA systems was significantly affected by light intensity. nih.gov |

Real-time Monitoring Techniques for this compound Photopolymerization

To control and optimize the photopolymerization process, it is crucial to monitor the reaction kinetics in real-time. Several techniques are employed for this purpose, each offering unique advantages.

Real-time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: This is a widely used technique to monitor the disappearance of the methacrylate C=C double bond, providing a direct measure of monomer conversion as a function of time. researchgate.netresearchgate.net RT-FTIR offers good time resolution and is suitable for studying the kinetics of fast photopolymerization reactions. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high spectral resolution and rich chemical information, allowing for detailed monitoring of the bulk polymerization process. nih.govchemrxiv.org It can be used to determine relative rate constants and ultimate monomer conversion by following the disappearance of vinylic resonances. nih.gov

Fluorescence Spectroscopy: The use of fluorescent molecular probes that change their fluorescence properties upon incorporation into the polymer network can be used to monitor the progress of polymerization. mdpi.comresearchgate.net

| Monitoring Technique | Principle of Operation | Key Information Obtained |

| RT-FTIR | Measures the decrease in the absorbance of the C=C double bond of the methacrylate group. researchgate.net | Monomer conversion, polymerization rate. researchgate.net |

| In-situ NMR | Tracks the disappearance of vinylic proton or carbon signals. nih.gov | Monomer conversion, relative rate constants. nih.gov |

| Photo-DSC | Measures the heat evolved during the exothermic polymerization reaction. kpi.ua | Polymerization rate, conversion as a function of time. kpi.ua |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence of a probe molecule as it becomes part of the polymer network. researchgate.net | Degree of polymerization, changes in medium rigidity. researchgate.net |

Free Radical Polymerization Pathways Involving this compound

The polymerization of PETMA typically proceeds via a free-radical chain-growth mechanism. This process involves initiation, propagation, termination, and chain transfer steps. youtube.com

Chain Growth and Crosslinking Network Formation Dynamics

Upon initiation, the generated free radicals react with the methacrylate double bonds of the PETMA monomer, initiating the growth of polymer chains. Due to the tetrafunctional nature of PETMA, each monomer unit can participate in four growing chains, leading to the rapid formation of a highly crosslinked three-dimensional network. polysciences.com

The dynamics of network formation are complex and influenced by several factors:

Autoacceleration (Gel Effect): As the polymerization proceeds, the viscosity of the system increases significantly. This restricts the mobility of the growing polymer chains, leading to a decrease in the rate of termination reactions. The propagation reaction, which is less affected by the increased viscosity, continues, resulting in a sharp increase in the polymerization rate. kpi.ua

Autodeceleration: At very high conversions, the propagation reaction also becomes diffusion-controlled as the mobility of the monomer molecules is severely restricted. This leads to a decrease in the polymerization rate and ultimately the cessation of the reaction due to vitrification. kpi.ua

Reaction Diffusion: In multifunctional monomer systems, reaction diffusion, where the reactive ends of growing chains move as a result of the propagation reaction itself, becomes a dominant termination mechanism. kpi.ua

The formation of these densely crosslinked networks is responsible for the high mechanical strength and chemical resistance of the final material. polysciences.com

Impact of Inhibitors on Polymerization Control in this compound Formulations

Polymerization inhibitors are crucial components in PETMA formulations to prevent premature or spontaneous polymerization during storage and processing. wikipedia.orgnih.gov PETMA is often supplied with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ). wikipedia.orgtaylorandfrancis.comsigmaaldrich.com

Inhibitors function by reacting with and deactivating free radicals, thus preventing the initiation of polymerization. wikipedia.orgnih.gov They are consumed during an induction period, after which polymerization can proceed. wikipedia.org To be effective, the inhibitor must react with the initiating radicals faster than the radicals react with the monomer. nih.gov

The concentration of the inhibitor can have a significant impact on the polymerization kinetics:

The final degree of conversion may also decrease with increasing inhibitor concentration. nih.gov

The selection of an inhibitor depends on the specific polymerization process and desired polymer properties. numberanalytics.com For instance, phenolic inhibitors like hydroquinone are effective in the presence of oxygen, where they are oxidized to quinones that can terminate radical chains. longchangchemical.com In some cases, a combination of inhibitors may be used to achieve optimal stability and performance. longchangchemical.comgoogle.com

Thiol-Ene Click Chemistry in this compound Formulations

The integration of thiol-ene "click" chemistry into this compound (PETMA) based resin systems represents a significant advancement in polymer network synthesis. This approach offers a versatile and highly efficient alternative to conventional free-radical polymerization of methacrylates, addressing key challenges such as oxygen inhibition and achieving high monomer conversion. wikipedia.orgyoutube.com The reaction's robustness, high yield, and minimal byproduct formation categorize it as a "click" reaction, making it ideal for creating well-defined and homogeneous polymer networks. wikipedia.orgyoutube.com

The crosslinking in PETMA formulations involving thiol-ene chemistry proceeds via a free-radical mediated step-growth addition mechanism. wikipedia.orgnih.gov This is distinct from the chain-growth polymerization typical of pure methacrylate systems. The process can be initiated by either light or heat. wikipedia.org

The fundamental steps of the photo-initiated radical thiol-ene reaction are as follows:

Initiation: A photoinitiator absorbs light and generates a radical species. wikipedia.orgnih.gov This radical then abstracts a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (RS•). wikipedia.orgnih.govfrontiersin.org

Propagation: The thiyl radical adds across one of the methacrylate's carbon-carbon double bonds (the 'ene' component) in an anti-Markovnikov fashion. wikipedia.orgnih.gov This addition forms a carbon-centered radical intermediate.

Chain Transfer: This newly formed carbon radical then abstracts a hydrogen atom from another thiol molecule. wikipedia.orgnih.gov This step regenerates a thiyl radical and forms the final thioether linkage, completing the addition cycle. The new thiyl radical can then participate in another propagation step, continuing the reaction. wikipedia.org

The reaction can proceed rapidly under ambient conditions and is notably less sensitive to oxygen inhibition, which is a common issue in pure acrylate (B77674)/methacrylate polymerizations. wikipedia.orgnih.gov

The use of thiol-ene chemistry in conjunction with PETMA offers several distinct advantages for the formation of cross-linked polymer networks. These networks are recognized for their homogeneity, which arises from the step-growth nature of the polymerization, leading to more uniform structures compared to the often heterogeneous networks formed by traditional chain-growth polymerization. wikipedia.orgnih.gov This uniformity can translate to improved and more predictable mechanical properties.

Furthermore, this approach allows for the creation of networks with tunable degradability . By selecting appropriate monomers, particularly those containing hydrolytically or enzymatically cleavable bonds within their structure, it is possible to design networks that degrade in a controlled manner. nih.govreading.ac.uk For instance, the incorporation of ester linkages, which are present in both PETMA and common thiol crosslinkers like PEMP, renders the resulting network susceptible to hydrolytic or enzymatic degradation. nih.govreading.ac.uk Studies on networks formed from pentaerythritol tetraacrylate (PETA) and PEMP have shown that these materials can be degraded in oxidative or hydrolytic environments. reading.ac.uk The degradation rate and profile can be precisely controlled by adjusting the monomer composition and the crosslink density of the network, offering significant potential for applications in biomedical fields such as tissue engineering and drug delivery. nih.govreading.ac.ukresearchgate.net

Polymerization Shrinkage Phenomena and Mitigation Strategies in this compound Systems

Polymerization shrinkage is an inherent characteristic of free-radical polymerization, where the conversion of monomer molecules, initially separated by van der Waals distances, into a covalently bonded polymer network results in a significant reduction in volume. medipol.edu.trnih.gov In systems based on PETMA, a tetrafunctional methacrylate monomer, this phenomenon is particularly relevant due to the high density of reactive double bonds. researchgate.net

The volumetric shrinkage of resin systems is a critical parameter as it can induce significant stress at the interface with other materials, potentially leading to bond failure, microleakage in dental restorations, or dimensional inaccuracies in fabricated parts. reading.ac.uk The amount of shrinkage is directly related to the monomer's molecular structure and the number of double bonds converted during polymerization. researchgate.net For methacrylate-based resins, this shrinkage can range from 1.5% to over 20% for monofunctional monomers like MMA. medipol.edu.trresearchgate.net Multifunctional monomers like PETMA are used to create highly cross-linked, mechanically robust networks, but their high functionality can also contribute to shrinkage stress. researchgate.net

Methods such as micro-computed tomography (μCT) and dilatometry are employed to quantify the volumetric shrinkage during the curing process. medipol.edu.trnih.govnih.gov Studies on various composite resins show volumetric shrinkage values typically ranging from under 2% to nearly 4%. nih.govnih.gov

A key research finding is that the incorporation of thiol-ene chemistry can dramatically reduce the stress associated with this shrinkage. While volume shrinkage is an unavoidable consequence of bond formation, the stress generated depends on the network's ability to relax before the gel point. The step-growth mechanism of thiol-ene reactions allows for more efficient rearrangement and stress relaxation during polymerization compared to the rapid, localized gelation of chain-growth methacrylate polymerization.

The following table presents data from a study comparing the polymerization shrinkage stress of a traditional dimethacrylate resin (BisGMA/TEGDMA) with methacrylate-thiol-ene systems, demonstrating the significant reduction achieved.

| Resin System | Polymerization Shrinkage Stress (MPa) |

| BisGMA/TEGDMA (Control) | 2.6 ± 0.2 |

| Methacrylate-thiol-allyl ether | 1.1 ± 0.1 |

| Methacrylate-thiol-norbornene | 1.1 ± 0.2 |

| Data sourced from a study on methacrylate-thiol-ene systems, showing a significant reduction in shrinkage stress compared to a conventional dimethacrylate control. nih.gov |

Another approach involves the design of the monomer structure itself. Synthesizing larger, more rigid monomer molecules can reduce the number of reactive groups per unit volume, which in turn lowers the potential for shrinkage. researchgate.netnih.gov For instance, derivatives of Bis-GMA with substituted, bulkier side groups have been shown to exhibit lower curing shrinkage. nih.gov While not directly modifying PETMA, this principle highlights that increasing the molecular weight and bulkiness of the monomer can be an effective strategy.

Finally, the use of additives like polyhedral oligomeric silsesquioxanes (POSS) as nanofillers is being explored. mdpi.com These molecules can act as hole-filling agents within the polymer network, physically occupying free volume and potentially reducing the macroscopic manifestation of shrinkage. mdpi.com Molecular dynamics simulations are a key tool in understanding how these additives interact with the resin at a molecular level to optimize their shrinkage-reducing effects. mdpi.com

Advanced Material Applications and Performance Studies of Pentaerythritol Tetramethacrylate Polymers

Hydrogel Formulations and Engineering with Pentaerythritol (B129877) Tetramethacrylate

Pentaerythritol tetramethacrylate (PETMA) is a tetra-functional monomer utilized as a crosslinking agent in the synthesis of hydrogels. Its structure allows for the formation of a three-dimensional polymer network, which is fundamental to the characteristic properties of hydrogels.

Synthesis of Hydrogels via this compound Crosslinking

The synthesis of hydrogels using PETMA as a crosslinker is frequently achieved through photopolymerization. This method involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals, initiating the polymerization of monomer units and the crosslinking activity of PETMA.

A common approach involves the UV crosslinking of a primary polymer, such as polyethylene (B3416737) oxide (PEO), in the presence of PETMA. nih.gov The concentration of PETMA is a critical parameter in this process, directly influencing the resulting hydrogel's properties. nih.gov The synthesis process results in a cross-linked mesh-like structure with interconnected micropores, which is characteristic of hydrogel networks. nih.gov Another method for hydrogel synthesis is through a Michael-type addition reaction, which can also successfully create hydrogel networks. scrs.in

The formation of these networks can be confirmed through techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which can identify the successful linkage of PETMA with the polymer backbone. scrs.in The chemical cross-linking provided by PETMA is a robust method for creating hydrogels with significant mechanical strength. thejcdp.com

Tunable Mechanical Properties of this compound Hydrogels

The mechanical properties of hydrogels crosslinked with PETMA can be precisely controlled by adjusting the concentration of the crosslinking agent. nih.gov An increase in PETMA concentration leads to a higher crosslinking density within the hydrogel network. nih.gov This increased density enhances the material's rigidity, which is reflected in a linear increase in the Young's modulus of the hydrogel films. nih.gov

For instance, in polyethylene oxide (PEO) hydrogels, increasing the concentration of pentaerythritol tetra-acrylate (PETRA), which is synonymous with PETMA, leads to a significant increase in tensile strength. nih.gov Hydrogel films containing 10% w/w PETRA have demonstrated a tensile strength approximately 32 times higher than that of pure PEO films. nih.gov However, this increased rigidity also results in a decrease in the film's flexibility, as indicated by a drop in the percentage of elongation at break. nih.gov To achieve stable viscoelastic solid gels with desirable properties for certain applications, a minimum concentration of PETRA, such as 2.5% w/w, may be required. nih.gov

The ability to tune these mechanical properties is crucial for various biomedical applications where hydrogels are expected to mimic the properties of natural tissues. nih.govresearchgate.net

Swelling Behavior and Network Characteristics in Aqueous Environments

The swelling behavior of hydrogels is a key characteristic, governed by the balance between the thermodynamic forces of the solvent-hydrogel interaction and the elastic retraction of the cross-linked polymer network. nih.gov In aqueous environments, the hydrophilic polymer chains of the hydrogel absorb water, causing the network to swell. nih.gov

The degree of crosslinking, which can be controlled by the concentration of PETMA, plays a crucial role in the swelling capacity of the hydrogel. nih.govnih.gov A higher concentration of PETMA results in a greater crosslinking density, which in turn restricts the movement of polymer chains and leads to a lower equilibrium water content and a smaller mesh size within the hydrogel network. nih.gov This inverse relationship between crosslinker concentration and swelling percentage has been observed in PEO hydrogels, where higher concentrations of PETRA led to significantly lower swelling. nih.gov

The network structure of these hydrogels can be characterized by parameters such as the gel fraction, the average molecular weight between crosslinks, and the mesh size. nih.gov An increase in PETMA concentration leads to a higher gel fraction and crosslinking density, while the average molecular weight between crosslinks and the mesh size decrease. nih.gov The introduction of hydrophobic polymers can induce phase separation in the hydrogel, enhancing its resistance to swelling. rde.ac

Dental Composites and Restorative Materials Incorporating this compound

This compound is also employed in the formulation of dental composites and restorative materials, where it functions as a crosslinking agent to enhance the mechanical properties and durability of the final restoration.

Formulation Development for Light-Curing Dental Resins

Light-curing dental resins are complex formulations typically consisting of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. researchgate.net The resin matrix is often a mixture of methacrylate (B99206) monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA). researchgate.net PETMA can be incorporated into these formulations as a crosslinking comonomer to improve the properties of the resulting polymer network. nih.gov

The development of these resins aims to achieve a high degree of conversion from monomer to polymer upon light curing, which is crucial for the material's final properties. thejcdp.com The inclusion of multifunctional crosslinkers like PETMA can lead to the formation of highly cross-linked networks, which are more resistant to degradation and solvent sorption. thejcdp.comnih.gov Research has explored the use of various crosslinking agents, including pentaerythritol triacrylate, in combination with other monomers to create new classes of dental restorative resins. nih.gov

A specific formulation from a patent includes Ethoxylated Bis-Phenol A Dimethacrylate (EBPADMA), Pentaerythritol Tetra(3-mercaptopropionate) (PETMP), and trimethylolpropane (B17298) trinorbornene, demonstrating the integration of thiol-ene systems with methacrylate chemistry. google.com Another study investigated the use of dipentaerythritol (B87275) penta-/hexa-acrylate (DPEPHA) as a crosslinking comonomer, which resulted in a new copolymer with an improved degree of conversion and glass transition temperature. researchgate.net

Mechanical Performance and Longevity of this compound-Based Dental Materials

The mechanical performance of dental composites, including properties like flexural strength, hardness, and wear resistance, is critical for their clinical longevity. rde.acijrpr.com The incorporation of crosslinking agents such as PETMA is intended to enhance these properties. nih.gov

Research has shown that highly cross-linked networks can be obtained by photocuring resins containing pentaerythritol triacrylate. nih.gov While the hardness of these resins with an inorganic filler was slightly less than a commercial restorative composite, they represent a promising new class of dental materials. nih.gov The addition of a crosslinking comonomer like DPEPHA has been shown to improve the degree of conversion and glass transition temperature, which is indicative of a more robust and stable material. researchgate.net The longevity of dental restorations is a multifactorial issue, with material properties being a key determinant. nih.govresearchgate.net The annual failure rate for composite restorations is reported to be between 1% and 4%. nih.gov Improving the mechanical properties of the composite material through enhanced crosslinking can contribute to reducing this failure rate. nih.gov

Below is a data table summarizing findings on the mechanical properties of experimental dental composites.

| Material Formulation | Property Measured | Result | Reference |

| Resin with pentaerythritol triacrylate and inorganic filler | Hardness | Slightly less than Z100 MP restorative composite | nih.gov |

| Resin with 20 wt.% DPEPHA | Degree of Conversion | Improved vs. control | researchgate.net |

| Resin with 40 wt.% DPEPHA | Degree of Conversion | Highest among tested groups | researchgate.net |

| Resin with 20 wt.% DPEPHA | Glass Transition Temperature (Tg) | Improved vs. control | researchgate.net |

| Resin with 40 wt.% DPEPHA | Glass Transition Temperature (Tg) | Highest among tested groups | researchgate.net |

Additive Manufacturing (3D Printing) with this compound-Containing Resins

The advent of additive manufacturing, or 3D printing, has revolutionized the fabrication of complex, three-dimensional objects from digital models. In the realm of polymer science, vat photopolymerization techniques, which utilize photocurable resins, have gained prominence. This compound (PETMA) is a valuable component in these resins due to its ability to form highly crosslinked networks upon polymerization, contributing to the mechanical strength and thermal stability of the printed objects.

Stereolithography (SLA) and Digital Light Processing (DLP) Applications

Stereolithography (SLA) and Digital Light Processing (DLP) are two of the most widely used vat photopolymerization technologies. Both methods rely on the selective curing of a liquid photopolymer resin by a light source. In SLA, a UV laser traces the pattern of each layer, while in DLP, a digital light projector flashes an image of the entire layer at once. nih.gov PETMA is often incorporated into the resin formulations for both SLA and DLP to enhance the properties of the final printed part.

The inclusion of PETMA in SLA and DLP resins for dental applications is particularly noteworthy. A patent for a composite resin composition for stereolithography explicitly mentions pentaerythritol tetra(meth)acrylate as a suitable polyreactive binder. google.com This highlights its role in creating dental components with high accuracy, good mechanical properties, and aesthetic appeal. google.com The high reactivity of the methacrylate groups in PETMA allows for rapid curing, which is essential for the layer-by-layer fabrication process in SLA and DLP. Furthermore, the resulting high crosslink density contributes to the hardness and durability of the printed dental restorations. nih.gov

Photopolymer Jetting and Multi-material Printing Strategies

Photopolymer jetting, also known as material jetting, is a 3D printing process where droplets of a photopolymer are jetted onto a build platform and then cured by a UV lamp. This technology allows for the creation of parts with high accuracy and smooth surface finishes. researchgate.netresearchgate.net A significant advantage of some photopolymer jetting systems is their ability to perform multi-material printing, where different materials can be deposited and cured within a single print job. researchgate.net

In the context of multi-material printing, resins containing PETMA can be used as one of the components to create objects with functionally graded materials or distinct regions with different mechanical properties. For instance, a recent study on volumetric 3D printing explored the creation of multi-material structures by printing with two different resins. 3dprint.com One of the resins contained pentaerythritol tetraacrylate (PETA), a close analog of PETMA, demonstrating the feasibility of using such multi-functional acrylates in advanced multi-material printing strategies. 3dprint.com The ability to tailor the material properties within a single object opens up new possibilities for creating complex and functional parts for a wide range of applications.

Bioprinting Resins for Tissue Engineering Scaffolds

Bioprinting is a specialized area of 3D printing that involves the fabrication of structures containing living cells and biomaterials to create tissue-like constructs. The goal is to produce scaffolds that can support cell growth and differentiation, ultimately leading to the formation of new tissues and organs. The resins used in bioprinting must be biocompatible and often biodegradable, and their mechanical properties need to match those of the target tissue.

While direct studies on PETMA in bioprinting are limited, the principles of using photocurable resins for creating tissue engineering scaffolds are well-established. Multi-functional acrylates, similar in structure to PETMA, are used to create crosslinked hydrogel scaffolds. These scaffolds can be designed to have specific pore sizes and interconnectivity to facilitate nutrient transport and cell infiltration. The mechanical properties of the scaffold can be tuned by adjusting the concentration of the crosslinker and other components of the resin. The development of photocurable inks based on materials like pentaerythritol triacrylate (PETA) for extrusion-based 3D printing of magneto-responsive materials further showcases the versatility of these crosslinkers in creating functional 3D structures. bau.edu.tr

Impact of Printing Parameters on Mechanical and Optical Properties of PETMA-containing 3D Prints

The mechanical and optical properties of 3D printed parts are not solely determined by the material composition but are also significantly influenced by the printing parameters. mdpi.comresearchgate.netnih.gov For PETMA-containing resins, understanding the impact of these parameters is crucial for achieving the desired performance in the final product.

Mechanical Properties:

Several printing parameters have a direct effect on the mechanical strength, stiffness, and durability of the printed object. These include:

Layer Height: Thinner layers generally lead to better interlayer adhesion and improved mechanical properties. nih.gov

Printing Speed: The optimal printing speed depends on the specific resin and printing technology. A speed that is too high may lead to incomplete curing and reduced strength. mdpi.com

Printing Temperature: For technologies that involve heating of the resin, temperature can affect the viscosity and curing kinetics, thereby influencing the final mechanical properties. mdpi.com

The following table summarizes the general influence of key printing parameters on the mechanical properties of 3D printed parts, which is also applicable to PETMA-containing resins.

| Printing Parameter | Effect on Mechanical Properties |

| Layer Height | Thinner layers generally improve strength and surface finish. nih.gov |

| Printing Speed | Can affect interlayer adhesion and curing; optimal speed is material dependent. mdpi.com |

| Printing Temperature | Influences resin viscosity and curing, affecting final strength. mdpi.com |

| Infill Density | Higher infill density increases strength and weight. researchgate.net |

| Infill Pattern | Different patterns can provide varying levels of support and strength in different directions. researchgate.net |

Optical Properties:

For applications where optical clarity is important, such as in the fabrication of lenses or light guides, the printing parameters can also affect the optical properties of the printed part. arxiv.org Factors such as layer height and the presence of any voids or imperfections can cause light scattering and reduce transparency. arxiv.org Careful optimization of the printing process is necessary to minimize these defects and achieve the desired optical performance. arxiv.org While specific studies on the optical properties of PETMA-containing 3D prints are not widely available, the general principles of minimizing light scattering through process optimization would apply.

Coatings, Adhesives, and Sealants Enhanced by this compound

This compound (PETMA) is a highly functional monomer that plays a significant role in enhancing the performance of coatings, adhesives, and sealants. Its tetrafunctional nature allows for the formation of densely crosslinked polymer networks, which impart a range of desirable properties to these materials. polysciences.comsaatchi-global.com

In the field of coatings, the incorporation of PETMA can lead to significant improvements in hardness, chemical resistance, and durability. polysciences.comsaatchi-global.com When used in UV-curable coatings, the methacrylate groups of PETMA undergo rapid polymerization upon exposure to UV light, resulting in a hard and resilient finish. sigmaaldrich.com This makes PETMA an ideal component for high-performance coatings used in applications such as automotive finishes, industrial flooring, and protective coatings for wood and plastic. saatchi-global.com The high crosslink density achieved with PETMA contributes to the coating's resistance to abrasion, scratches, and chemical attack. taylorandfrancis.com

Similarly, in adhesives and sealants, PETMA is used as a crosslinking agent to improve cohesive strength, adhesion to various substrates, and thermal stability. taylorandfrancis.com The formation of a three-dimensional polymer network enhances the load-bearing capacity of the adhesive and improves its resistance to environmental degradation. This is particularly important in structural adhesives where long-term durability is a critical requirement.

The following table summarizes the key benefits of incorporating PETMA into coatings, adhesives, and sealants:

| Application | Key Benefits of PETMA Incorporation |

| Coatings | Increased hardness and scratch resistance. polysciences.comsaatchi-global.com Enhanced chemical and abrasion resistance. taylorandfrancis.com Rapid curing in UV-curable formulations. sigmaaldrich.com |

| Adhesives | Improved cohesive strength and load-bearing capacity. taylorandfrancis.com Enhanced adhesion to a variety of substrates. taylorandfrancis.com Increased thermal and environmental stability. |

| Sealants | Greater durability and resistance to weathering. Improved elasticity and recovery after deformation. |

The versatility of PETMA allows it to be used in a wide range of formulations, from solvent-borne and water-borne systems to 100% solids UV-curable compositions. sigmaaldrich.comspecialchem.comspecialchem.com Its ability to significantly enhance the performance properties of coatings, adhesives, and sealants makes it a valuable tool for formulators seeking to meet the demands of high-performance applications.

UV-Curable Formulations and Curing Efficiency

This compound (PETMA) is a tetrafunctional methacrylate monomer widely utilized as a reactive cross-linking agent in ultraviolet (UV) curable formulations. lookchem.comspecialchem.com Its molecular structure, featuring four polymerizable methacrylate groups, enables the formation of a densely cross-linked, three-dimensional polymer network upon exposure to UV radiation in the presence of a suitable photoinitiator. itu.edu.tr This high functionality contributes to rapid polymerization kinetics, a desirable characteristic for industrial processes requiring fast curing speeds, such as in coatings, inks, and adhesives. mdpi.com

The reactivity of PETMA makes it an essential component in the formulation of materials for UV-LED curing applications. mdpi.com It is frequently incorporated into resins for dental applications, optical films, and specialized coatings where precise and rapid curing is critical. googleapis.comgoogle.comgoogle.com.na The polymerization process is typically initiated by free radicals generated by a photoinitiator that absorbs light at a specific wavelength, often in the UV-A range (320–400 nm). mdpi.com The efficiency of the curing process can be monitored using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy, which tracks the disappearance of the methacrylate double bonds as polymerization proceeds. mdpi.com While PETMA is noted for its fast curing, the final conversion rate and network properties can be influenced by the choice of photoinitiator, irradiation intensity, and the presence of other monomers in the formulation. mdpi.comgoogle.com.na

PETMA is used in formulations for a variety of substrates, including wood, paper, glass, and plastics. Its role as a crosslinker is crucial for developing robust polymer systems for advanced applications, including those in the fields of optoelectronics and restorative dentistry. google.comjustia.com

Enhancement of Mechanical Strength and Chemical Resistance

The tetrafunctional nature of this compound is instrumental in significantly enhancing the mechanical and chemical resistance properties of polymers. When used as a crosslinking agent, PETMA creates a high-density network structure that imparts superior hardness, thermal stability, and durability to the final material. specialchem.com These properties make it a preferred monomer in high-performance coatings, composites, and dental resins. googleapis.com

Research comparing multifunctional methacrylates shows that PETMA's higher crosslink density leads to exceptional hardness and a high heat deflection temperature (HDT), often exceeding 150°C. This thermal resistance is superior to that of polymers crosslinked with di- or trifunctional methacrylates. The resulting polymers also exhibit excellent chemical resistance, a property valuable in industrial coatings and materials exposed to harsh environments. specialchem.comepo.org

However, the high crosslink density that provides these benefits also results in increased brittleness and a lower elongation at break (<5%) compared to less functionalized monomers. The mechanical properties of polymers formulated with PETMA can be tailored by blending it with other monomers to achieve a balance between hardness, strength, and flexibility. Its use has been documented in the formulation of bone cements and abrasion-resistant coatings, where mechanical integrity is paramount. google.comjustia.com

Table 1: Comparative Properties of Multifunctional Methacrylates

| Compound | Functionality | Tensile Strength (Approx. MPa) | Key Characteristics |

|---|---|---|---|

| This compound (PETMA) | 4 | 100 - 120 | Superior hardness, high thermal resistance, increased brittleness. |

| Trimethylolpropane Trimethacrylate (TMPTMA) | 3 | N/A | Excellent mechanical strength, chemical resistance, and thermal stability. |

| Ethylene Glycol Dimethacrylate (EGDMA) | 2 | 50 - 70 | Moderate crosslinking, balanced flexibility and rigidity. |

Other Emerging Applications and Functional Materials

Polymer Electrolytes for Energy Storage Applications

The application of this compound in the field of polymer electrolytes for energy storage is a developing area of research. PETMA is listed as a potential polymerizable monomer for creating the polymer matrix in electrolytes for lithium-metal batteries. google.com Its ability to form highly cross-linked structures is a desirable trait for solid polymer electrolytes, which require mechanical stability. itu.edu.tr Crosslinked polymers are essential for creating stable membranes that can be used in batteries. bme.hu

The properties of copolymers containing PETMA, such as their swelling behavior in solvents like toluene, have been studied, which is relevant for the uptake of liquid electrolytes in gel polymer electrolyte systems. dokumen.pub However, detailed studies and specific performance data—such as ionic conductivity, electrochemical stability window, and battery cycling performance—for electrolytes specifically formulated with PETMA are not extensively documented in publicly available research. The use of related acrylate (B77674) compounds is more common, suggesting that the exploration of PETMA in this application is still in its early stages. itu.edu.tr

Optoelectronic Devices and Polymer-Dispersed Liquid Crystal Films

This compound is identified as a key component in the fabrication of advanced optoelectronic materials, particularly in polymer-dispersed liquid crystal (PDLC) films and quantum dot (QD) displays. justia.comgoogle.com In PDLC technology, microscopic droplets of liquid crystal are dispersed within a solid polymer matrix. google.com The application of an electric field aligns the liquid crystal molecules, switching the film from a light-scattering, opaque state to a transparent state. google.com

PETMA, with its four methacrylate groups, serves as an effective cross-linking monomer to form the stable polymer matrix that encapsulates the liquid crystal droplets. google.comgoogle.compatentcut.com Its inclusion in the polymer precursor formulation allows for the creation of robust films suitable for applications like smart windows and see-through displays. google.com

Furthermore, PETMA is used as a primary cross-linking agent in UV-curable ink compositions containing quantum dots for next-generation displays. justia.com The polymer matrix formed with PETMA serves to embed the QDs, which are used as color filters. justia.com The selection of PETMA in these applications is driven by its ability to form a durable, transparent, and stable cross-linked network upon curing. google.com Patents related to color filters for liquid crystal displays frequently list PETMA among the viable polyfunctional monomers for creating the colored pixel patterns. google.compatentcut.com

Microporous Organic Polymers and Adsorption Properties

This compound is utilized as a cross-linking monomer in the synthesis of microporous organic polymers with tailored adsorption properties. The formation of a rigid, three-dimensional network through the polymerization of PETMA is fundamental to creating materials with permanent porosity. google.com These porous structures are suitable for a range of applications, including separation technologies and the creation of surfaces with special wetting characteristics. google.comiaea.org

One method for creating these materials involves the free-radical polymerization of PETMA with other monomers in the presence of porogenic solvents, which help to form the porous structure. google.com This technique has been used to prepare superhydrophobic porous polymer monoliths. google.com Another approach is the radiation polymerization of a microemulsion containing PETMA as the crosslinker. iaea.org Research has shown that the morphology of the resulting porous polymer is highly dependent on the concentration of the crosslinker.

Table 2: Effect of PETMA Crosslinker on Polymer Pore Size

| Crosslinker Content (% weight) | Resulting Pore Size (µm) | Observation |

|---|---|---|

| 0% | Larger pores | - |

| 6% | 0.1 - 1 | Pore size decreased and the number of pores increased. Pore size distribution became narrower. iaea.org |

The ability to control pore size by adjusting the amount of PETMA allows for the fine-tuning of the material's adsorption and separation capabilities. iaea.org The cross-linking density, influenced by the molar percentage of vinyl groups from monomers like PETMA, is a key factor in defining the final structure and properties of these functional porous polymers. dokumen.pub

Rheological Behavior of Pentaerythritol Tetramethacrylate Containing Systems

Melt Rheology of Pre-Polymerization Mixtures

The rheological properties of pre-polymerization mixtures containing pentaerythritol (B129877) tetramethacrylate are crucial for processing and application. In the context of reactive melt processing, the addition of chain extenders like pentaerythritol to polymers such as poly(ethylene terephthalate) (PET) has been investigated to improve weak melt strength. The synergistic effect of using different chain extenders, including pentaerythritol, can enhance the rheological properties of the polymer melt. For instance, studies have shown that the addition of pentaerythritol along with other agents like pyromellitic dianhydride (PMDA) can lead to an improvement in both storage modulus and complex viscosity. researchgate.net The chain extension reaction, often accelerated by catalysts like dibutyltin (B87310) dilaurate (DBTDL), increases the molecular weight and introduces long-chain branching, which in turn enhances the melt's rheological performance. researchgate.net

The complex viscosity of these modified polymer melts often exhibits a transition towards non-Newtonian behavior. This is attributed to the formation of branched and extended polymer chains. The effectiveness of this modification is dependent on factors such as the concentration of the chain extenders and the processing conditions, including temperature and mixing speed.

Viscoelastic Properties During and Post-Polymerization of Pentaerythritol Tetramethacrylate Networks

The viscoelastic properties of systems containing this compound evolve significantly during and after polymerization, leading to the formation of a crosslinked network. The study of interpenetrating polymer networks (IPNs) provides insight into how the formation of these networks affects viscoelasticity. researchgate.net During the formation of IPNs, microphase separation can occur due to the thermodynamic incompatibility of the constituent polymers, which in turn governs the viscoelastic properties of the final material. researchgate.net

The viscoelastic behavior of these networks is characterized by their relaxation behavior and the degree of segregation of the components. researchgate.net For instance, in semi-interpenetrating polymer networks, the viscoelastic properties are highly dependent on the conditions under which the network is formed. researchgate.net The kinetics of the polymerization and crosslinking reactions play a crucial role in determining the final morphology and, consequently, the viscoelastic response of the material. researchgate.net

Furthermore, in vitrimers, which are a class of polymers that can change their topology through associative exchange reactions, the choice of the polymer matrix and the crosslink density have a substantial impact on the viscoelastic properties. Studies on vinylogous urethane (B1682113) vitrimers have shown that varying the molecular weight of the diols used in their synthesis leads to significant differences in activation energies and relaxation times. rsc.org This indicates that both the molecular structure of the polymer backbone and the crosslinking density are key factors in tuning the stress-relaxation behavior of the network. rsc.org

Influence of Crosslinking on Shear Thinning and Strain Hardening Behavior

Crosslinking with this compound has a pronounced effect on the shear thinning and strain hardening characteristics of polymer systems. In cementitious systems, the use of a pentaerythritol tetraacrylate-based crosslinked polycarboxylate superplasticizer has been shown to induce a clear shear thinning behavior. mdpi.com This is attributed to the ability of the crosslinked superplasticizer to decrease the aggregation of cement pastes, causing a transition from solid-like to liquid-like viscoelastic behavior as the shear rate increases. mdpi.com

Conversely, in other polymer systems, crosslinking can lead to shear thickening behavior. For example, injectable poly(ethylene glycol) (PEG)-based hydrogels that are reversibly crosslinked have demonstrated shear thickening at low shear rates. nih.gov This phenomenon is thought to be driven by non-Gaussian chain stretching. nih.gov The degree of shear thickening can be influenced by factors such as polymer concentration and the kinetics of bond exchange in dynamically crosslinked systems. nih.gov

Strain hardening, the phenomenon where a material becomes stronger and more resistant to deformation as it is strained, is also significantly influenced by crosslink density. Molecular dynamics simulations on amorphous polymers have shown that as the crosslink density increases, the ultimate stresses also increase. nih.gov However, this is often accompanied by a decrease in the ultimate strain, meaning the material becomes more brittle. nih.gov A higher crosslink density can lead to greater strain concentration, which in turn reduces the fracture strain. nih.gov Experimental studies on crosslinked poly(methyl methacrylate) (PMMA) have also shown a dependence of the strain hardening modulus on both strain rate and crosslink density. researchgate.net

Development of Rheology Modifiers Utilizing this compound

This compound and similar multifunctional acrylates are utilized in the development of advanced rheology modifiers. These modifiers are crucial additives in a wide range of formulations, from personal care products to industrial coatings, where they control viscosity, stability, and application properties. 3vsigmausa.com Rheology modifiers can be designed as swellable emulsion polymers. google.com

In one approach, a swellable emulsion polymer is created by polymerizing monomers in the presence of a water-soluble support polymer, such as a polysaccharide. google.com This process can lead to the formation of high molecular weight polymers that, after neutralization, are highly effective at increasing viscosity. google.com The use of a water-soluble support polymer can also reduce the need for surfactants during emulsion polymerization. google.com The resulting rheology modifier can be dried into a powder, which offers good shelf stability and can be tailored to impart specific flow characteristics to the final product formulation. google.com

Degradation Pathways and Environmental Considerations of Pentaerythritol Tetramethacrylate Polymers

Hydrolytic Degradation Mechanisms of Pentaerythritol (B129877) Tetramethacrylate Polymer Networks

The hydrolytic degradation of polymer networks containing pentaerythritol esters involves the cleavage of the ester linkages in the presence of water. This process is influenced by several factors, including the polymer's hydrophobicity, crosslinking density, and the pH of the surrounding environment.

Research on polymers with structures related to PETMA provides insights into its likely hydrolytic degradation behavior. For instance, networks synthesized from pentaerythritol tetrakis(3-mercaptopropionate), a compound structurally similar to PETMA, have been shown to undergo very slow hydrolytic degradation. This slow rate is attributed to the hydrophobic nature of the polymer backbone, which limits water penetration into the polymer matrix. The degradation of polyesters, in general, is known to be a slow process that can take several months. researchgate.net

The degradation process can be accelerated under certain conditions. For example, in a study on a copolymer containing pentaerythritol tetra(3-mercaptopropionate), degradation was observed in a 1.0 M sodium hydroxide (B78521) (NaOH) solution. researchgate.net This indicates that highly alkaline environments can significantly increase the rate of hydrolysis. The degradation process involves the cleavage of ester bonds, leading to the formation of lower molecular weight fragments. As degradation proceeds, the network can become more hydrophilic due to the generation of carboxyl and hydroxyl groups, which may, in turn, increase the rate of water uptake and further hydrolysis. mdpi.com

The mode of degradation, whether it occurs uniformly throughout the material (bulk erosion) or primarily at the surface (surface erosion), is dependent on the rate of water diffusion into the polymer relative to the rate of ester bond cleavage. For highly crosslinked and hydrophobic polymers like those based on PETMA, degradation is often initially dominated by surface erosion.

Enzymatic Degradation of Polymer Networks Derived from Pentaerythritol Tetramethacrylate

Enzymatic degradation involves the breakdown of polymers by enzymes, which can be a significant degradation pathway in biological environments. For polyester-based materials, enzymes such as esterases and lipases are known to catalyze the hydrolysis of ester bonds. nih.govnih.gov

However, studies on polymer networks closely related to PETMA have shown that the presence of enzymes like esterase does not necessarily accelerate the degradation process. researchgate.net The efficiency of enzymatic degradation is often limited by several factors. The highly crosslinked and compact structure of these polymer networks can prevent large enzyme molecules from penetrating the bulk of the material. researchgate.net Consequently, enzymatic action may be confined to the polymer surface.

The general mechanism of enzymatic degradation of polyesters involves the adsorption of the enzyme onto the polymer surface, followed by the catalytic hydrolysis of the ester linkages. google.com The rate and extent of this degradation are influenced by the polymer's physicochemical properties, such as its crystallinity, molecular weight, and surface hydrophobicity. For some polyesters, enzymatic degradation follows a surface erosion mechanism, which can be beneficial for applications requiring controlled release of encapsulated substances. researchgate.net

While specific data on the enzymatic degradation of PETMA polymers is scarce, the behavior of other polyesters suggests that enzymes can play a role in their breakdown, although the effectiveness is highly dependent on the specific polymer structure and the environmental conditions.

Photo-oxidative Degradation and Stability of this compound-Based Materials

Photo-oxidative degradation occurs when polymers are exposed to ultraviolet (UV) radiation in the presence of oxygen. This process can lead to the scission of polymer chains, crosslinking, and the formation of various degradation products, ultimately altering the material's physical and chemical properties.

Pentaerythritol acrylates, which are structurally similar to PETMA, are known to be reactive and can polymerize when exposed to free radicals, direct light, and heat. nih.gov This reactivity suggests that PETMA-based materials are also susceptible to photo-degradation. The methacrylate (B99206) groups within the polymer structure can absorb UV radiation, leading to the formation of radicals that initiate degradation reactions.

The decomposition of related acrylates can produce toxic fumes, including carbon monoxide and carbon dioxide, under thermal degradation conditions. nih.gov While this refers to thermal decomposition, it highlights the potential for the breakdown of the ester and acrylate (B77674) functionalities under energetic conditions like photo-oxidation.

The stability of PETMA-based materials against photo-oxidative degradation is a critical factor for outdoor applications or any use involving exposure to sunlight. The specific byproducts and the rate of degradation would depend on the intensity and wavelength of the UV radiation, as well as other environmental factors like temperature and humidity.

Biocompatibility and Cytotoxicity Considerations of Degradation Byproducts from this compound Polymers

The biocompatibility of a polymer and its degradation products is a primary concern for biomedical applications. The degradation of PETMA polymers can release byproducts into the surrounding environment, and the nature of these byproducts determines their biological impact.

A significant concern with methacrylate-based polymers is the potential for unreacted methacrylate groups to be present in the final material. These residual monomers can hydrolyze to form methacrylic acid. researchgate.net Methacrylic acid is known to be cytotoxic due to its acidic nature and its ability to react with nucleophilic compounds in cells, potentially altering cellular metabolism and DNA synthesis. researchgate.net

Furthermore, pentaerythritol triacrylate, a closely related compound, has been identified as a potent sensitizer (B1316253) and a strong allergen, capable of causing cross-sensitization with other acrylates. nih.gov This suggests that residual monomers or degradation products of PETMA could also elicit allergic reactions.

The primary degradation products of a fully polymerized and crosslinked PETMA network would be pentaerythritol and polymethacrylic acid chains or smaller methacrylic acid oligomers. While pentaerythritol itself is a polyol, the release of acidic methacrylate components can lead to a decrease in the local pH, which can be cytotoxic. researchgate.net Therefore, ensuring a high degree of polymerization to minimize residual monomers is crucial for mitigating the potential cytotoxicity of PETMA-based materials.

Computational and Theoretical Approaches in Pentaerythritol Tetramethacrylate Research

Molecular Modeling and Simulation of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the equilibrium and dynamic properties of polymer systems. researchgate.net By solving the classical equations of motion for a system of atoms, MD simulations can provide detailed information about the positions and velocities of atoms over time. researchgate.net This allows researchers to model various aspects of polymerization, from the initial stages of monomer interaction to the formation of complex network structures.

In the context of PETMA, molecular modeling can be used to simulate the free-radical polymerization process. This involves creating a computational model of the PETMA monomer and simulating its interaction with initiator radicals and subsequent chain propagation, branching, and crosslinking reactions. All-atom MD simulations, where every atom in the system is explicitly represented, can provide a high level of detail regarding the conformational changes of the polymer chains during polymerization. nih.gov For instance, simulations can track the folding behavior of polymer chains and the formation of globule structures at different temperatures. nitech.ac.jp

A general workflow for performing molecular dynamics simulations of polymers involves several key steps:

Model Construction: Building a digital representation of the polymer system. youtube.com

Simulation Run: Executing the simulation to generate trajectories of atomic motion. youtube.com

Trajectory Analysis: Analyzing the simulation output to extract meaningful data about the polymer's structure and dynamics. youtube.com

These simulations can help elucidate the complex, multi-scale relaxation modes of polymers, which span many orders of magnitude in time. youtube.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Interactions

Density Functional Theory (DFT) has become a valuable method for providing detailed insights into the mechanisms of chemical reactions and predicting molecular properties. researchgate.netnih.gov DFT calculations focus on the electron density of a system to determine its ground state energy and other electronic properties. nih.gov This approach is particularly useful for studying the elementary steps of polymerization reactions involving methacrylates.

For methacrylate (B99206) systems, DFT has been employed to study the kinetics of free-radical propagation. ugent.beresearchgate.net By calculating the energy barriers of reaction transition states, researchers can understand the reactivity of different monomers and the factors influencing the rate of polymerization. ugent.beresearchgate.netrsc.org For example, DFT studies have been used to model the relative propagation kinetics of various acrylate (B77674) and methacrylate monomers, with certain functionals providing good qualitative agreement with experimental results. ugent.beresearchgate.net

Key applications of DFT in studying methacrylate polymerization include:

Investigating Reaction Channels: DFT can be used to explore different possible pathways for a reaction to proceed, identifying the most energetically favorable routes. rsc.org

Understanding Catalyst Role: Calculations can reveal the electronic interactions between a catalyst and the monomers, explaining how the catalyst influences the reaction mechanism. rsc.org

Predicting Stereochemistry: DFT can model the three-dimensional aspects of radical attack on a monomer, helping to predict the tacticity (syndiotactic vs. isotactic) of the resulting polymer chain. ugent.beresearchgate.net

Structure-Reactivity Relationships: By systematically studying a series of related monomers, DFT can help establish relationships between the molecular structure of a monomer and its polymerization behavior. researchgate.net

DFT calculations have proven to be a powerful tool for both predicting properties that can be experimentally verified and for explaining experimental observations at a molecular level. nih.gov

Predictive Modeling of Material Properties and Network Structures Formed from Pentaerythritol (B129877) Tetramethacrylate

Predictive modeling aims to establish a quantitative link between the chemical structure of a monomer like PETMA and the macroscopic properties of the resulting polymer network. This is a significant challenge due to the vast number of possible monomer combinations and the complex interplay of factors that determine material performance. nsf.gov

Recently, powerful mathematical modeling tools have been developed that can predict the properties of polymer networks before they are synthesized. specialchem.com These models use advanced mathematics and molecular simulations to bridge the gap from the molecular building blocks to macroscopic material characteristics such as hardness and impact resistance. specialchem.com

For crosslinked polymers derived from multifunctional monomers like PETMA, these predictive models can simulate the formation of the network structure and forecast its physical and mechanical properties. This is crucial for designing materials with specific performance characteristics for applications ranging from coatings and adhesives to biomedical devices. specialchem.com

The development of these predictive tools often involves a multidisciplinary approach, combining expertise from:

Computational Modeling

Synthetic Chemistry

Materials Science

By integrating these fields, researchers can create models that not only predict properties but also provide a deeper understanding of the underlying structure-property relationships in complex polymer networks.

Artificial Intelligence and Machine Learning for Materials Discovery and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in polymer science. nsf.gov These data-driven approaches can accelerate the discovery of new materials and optimize their synthesis by identifying complex patterns and relationships in large datasets. nih.govresearchgate.net